Cas no 224052-51-1 (Mycophenolate Mofetil N-Oxide (EP Impurity G))

Mycophenolate Mofetil N-Oxide (EP Impurity G) is a recognized impurity in the synthesis and quality control of Mycophenolate Mofetil, an immunosuppressive drug. This compound serves as a critical reference standard for pharmaceutical analysis, ensuring compliance with regulatory requirements such as those outlined in the European Pharmacopoeia (EP). Its well-characterized structure and high purity make it indispensable for method validation, stability studies, and impurity profiling. By providing a reliable benchmark, Mycophenolate Mofetil N-Oxide aids in maintaining the safety and efficacy of the final drug product, supporting rigorous quality assurance in pharmaceutical manufacturing and research.
Mycophenolate Mofetil N-Oxide (EP Impurity G) structure
224052-51-1 structure
商品名:Mycophenolate Mofetil N-Oxide (EP Impurity G)
CAS番号:224052-51-1
MF:C23H31NO8
メガワット:449.49400
CID:244663
PubChem ID:29984917

Mycophenolate Mofetil N-Oxide (EP Impurity G) 化学的及び物理的性質

名前と識別子

    • 4-Hexenoic acid,6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-,2-(4-oxido-4-morpholinyl)ethyl ester, (4E)-
    • Mycophenolate Mofetil N-Oxide (EP Impurity G)
    • 2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
    • 4-Hexenoic acid,6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-,2-(4-oxido-4-morpholinyl)ethyl
    • Mycophenolate Mofeti
    • MYCOPHENOLATE MOFETIL EP IMPURITY G
    • EP ImpurityG
    • Mycophenolate mofetil N-oxide
    • UNII-E48LN85F8Y
    • 4-Hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-oxido-4-morpholinyl)ethyl ester, (4E)-
    • A1-06487
    • 2-(Morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate N-oxide
    • J-014691
    • MYCOPHENOLATE MOFETIL IMPURITY G [EP IMPURITY]
    • DTXSID90176940
    • 224052-51-1
    • 2-(Morpholin-4-yl)ethyl (4E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate N-Oxide; Mycophenolate Mofetil Imp. G (EP); Mycophenolate Mofetil Impurity G
    • Q27276850
    • Mycophenolate mofetil specified impurity G [EP]
    • E48LN85F8Y
    • MYCOPHENOLATE MOFETIL IMPURITY G (EP IMPURITY)
    • MYCOPHENOLATE MOFETIL IMPURITY, N-OXIDE ANALOG-[USP IMPURITY]
    • MYCOPHENOLATE MOFETIL IMPURITY, N-OXIDE ANALOG-(USP IMPURITY)
    • Mycophenolate mofetil impurity, N-oxide analog-[USP]
    • Mycophenolate mofetil impurity, N-oxide analog-(USP)
    • Mycophenolate mofetil specified impurity G
    • DTXCID6099431
    • インチ: InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+
    • InChIKey: MNDAMCFHWPXNAW-SYZQJQIISA-N
    • ほほえんだ: COC1=C(C)C2COC(=O)C=2C(O)=C1C/C=C(\C)/CCC(OCCN1(CCOCC1)=O)=O

計算された属性

  • せいみつぶんしりょう: 449.20500
  • どういたいしつりょう: 449.20496695g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 690
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 109Ų

じっけんとくせい

  • PSA: 120.72000
  • LogP: 2.49540

Mycophenolate Mofetil N-Oxide (EP Impurity G) セキュリティ情報

Mycophenolate Mofetil N-Oxide (EP Impurity G) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
IM26107-5 mg
Mycophenolate mofetil N-oxide - EP
224052-51-1
5mg
$971.25 2023-01-04
SHENG KE LU SI SHENG WU JI SHU
sc-211933-1mg
Mycophenolate Mofetil N-Oxide (EP Impurity G),
224052-51-1 ≥97%
1mg
¥2309.00 2023-09-05
1PlusChem
1P00C38Q-200mg
Mycophenolate Mofetil N-Oxide (EP Impurity G)
224052-51-1 95%
200mg
$1195.00 2025-02-25
SHENG KE LU SI SHENG WU JI SHU
sc-211933-1 mg
Mycophenolate Mofetil N-Oxide (EP Impurity G),
224052-51-1 ≥97%
1mg
¥2,309.00 2023-07-11
A2B Chem LLC
AF63274-1mg
Mycophenolate mofetil n-oxide
224052-51-1 ≥97%
1mg
$334.00 2024-04-20
A2B Chem LLC
AF63274-200mg
Mycophenolate mofetil n-oxide
224052-51-1 95%
200mg
$1361.00 2024-01-01
TRC
M831470-100mg
Mycophenolate Mofetil N-Oxide (EP Impurity G)
224052-51-1
100mg
$ 1579.00 2023-09-06
Biosynth
IM26107-1 mg
Mycophenolate mofetil N-oxide - EP
224052-51-1
1mg
$293.83 2023-01-04
TRC
M831470-10mg
Mycophenolate Mofetil N-Oxide (EP Impurity G)
224052-51-1
10mg
$ 193.00 2023-09-06
Biosynth
IM26107-10 mg
Mycophenolate mofetil N-oxide - EP
224052-51-1
10mg
$1,765.80 2023-01-04

Mycophenolate Mofetil N-Oxide (EP Impurity G) 関連文献

Mycophenolate Mofetil N-Oxide (EP Impurity G)に関する追加情報

Recent Advances in Mycophenolate Mofetil N-Oxide (EP Impurity G) Research: Key Findings and Implications

Mycophenolate Mofetil N-Oxide (EP Impurity G), with the CAS number 224052-51-1, is a critical impurity in the production and quality control of mycophenolate mofetil (MMF), a widely used immunosuppressive drug. Recent studies have focused on understanding its formation, stability, and potential impact on drug efficacy and safety. This research brief synthesizes the latest findings to provide a comprehensive overview of current knowledge and future directions.

A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis investigated the degradation pathways of MMF under various stress conditions, identifying EP Impurity G as a primary oxidative byproduct. The research utilized high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to characterize the impurity, confirming its structure and proposing mechanisms for its formation. These findings are crucial for optimizing manufacturing processes to minimize impurity levels.

Another significant development comes from a collaborative effort between academic and industry researchers, who developed a novel synthetic route for EP Impurity G to serve as a reference standard. This work, detailed in a 2024 Organic Process Research & Development article, highlights the importance of reliable analytical standards in ensuring drug quality. The synthetic approach involved a selective oxidation of MMF using environmentally friendly catalysts, demonstrating advancements in green chemistry applications.

Recent regulatory updates from the European Pharmacopoeia have tightened the acceptable limits for EP Impurity G in MMF formulations, reflecting growing concerns about its potential biological activity. A 2023 toxicological assessment published in Chemical Research in Toxicology suggested that while EP Impurity G exhibits lower immunosuppressive activity compared to MMF, its long-term effects warrant further investigation. This has prompted pharmaceutical companies to invest in more sensitive detection methods and purification technologies.

Looking ahead, researchers are exploring the potential of computational chemistry to predict and control the formation of EP Impurity G during drug synthesis. Early results from molecular dynamics simulations, presented at the 2024 American Chemical Society meeting, show promise in identifying critical reaction parameters that influence impurity generation. Such approaches could revolutionize quality control in pharmaceutical manufacturing.

The collective progress in understanding Mycophenolate Mofetil N-Oxide (EP Impurity G) underscores the pharmaceutical industry's commitment to drug safety and quality. As analytical techniques become more sophisticated and regulatory standards more stringent, continued research in this area will be essential for maintaining the therapeutic efficacy of mycophenolate mofetil while minimizing potential risks associated with its impurities.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD